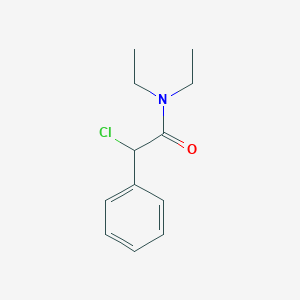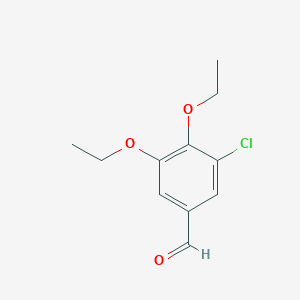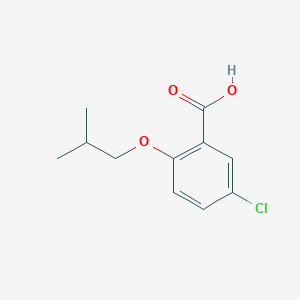
2-Chlor-N,N-Diethyl-2-phenylacetamid
Übersicht
Beschreibung
2-chloro-N,N-diethyl-2-phenylacetamide is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N,N-diethyl-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N,N-diethyl-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
“2-Chlor-N,N-Diethyl-2-phenylacetamid” wird häufig als Zwischenprodukt und Ausgangsreagenz für die organische Synthese verwendet . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener organischer Verbindungen.
Synthese von Bephenium-Hydroxynaphthoat
Diese Verbindung dient als Zwischenprodukt für die Synthese von Bephenium-Hydroxynaphthoat , einem Medikament zur Behandlung von Wurmbefall.
Synthese von Diltiazem
Diltiazem, ein Medikament zur Behandlung von Bluthochdruck und herzspezifischen Brustschmerzen, kann auch mit “this compound” als Zwischenprodukt synthetisiert werden .
Synthese von Mepyramin
Mepyramin, ein Antihistaminikum, kann mit dieser Verbindung als Zwischenprodukt hergestellt werden . Es wird zur Linderung von Allergiesymptomen wie tränenden Augen, laufender Nase, juckenden Augen/Nase und Niesen eingesetzt.
Synthese von Phenyltolaxin
Phenyltolaxin, ein Medikament, das in Kombination mit anderen Medikamenten zur Linderung von Husten und zur Beruhigung des Rachens eingesetzt wird, kann mit “this compound” als Zwischenprodukt synthetisiert werden .
Herstellung von Amid-Podanden
“this compound” kann zur Herstellung von N,N′-(Ethan-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamid), einem Amid-Podanden, verwendet werden . Podanden sind eine Klasse von Verbindungen, die in der Wirt-Gast-Chemie eingesetzt werden, da sie Komplexe mit Ionen oder Molekülen bilden können.
Herstellung von Schiff-Base-Liganden
Diese Verbindung kann zur Herstellung von Phenylacetamid-basierten Schiff-Base-Liganden durch Reaktion mit entsprechenden Hydrazenen verwendet werden . Schiff-Base-Liganden werden häufig in der Koordinationschemie eingesetzt.
Synthese von Spiro[cyclopropan-1,4′-pyrazol-3-on]-Derivat
Es könnte zur Synthese eines neuen Spiro[cyclopropan-1,4′-pyrazol-3-on]-Derivats, 5,6-Diaza-N,N-Diethyl-4-methyl-7-oxo-2,2,6-triphenylspiro[2.4]hept-4-en-1-carboxamid, durch Reaktion mit 4-Aryliden-3H-pyrazol-3-on verwendet werden . Dieses Derivat könnte potenzielle Anwendungen in der medizinischen Chemie haben.
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N,N-diethyl-2-phenylacetamide is ergosterol present on the fungal plasma membrane . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death .
Mode of Action
2-chloro-N,N-diethyl-2-phenylacetamide interacts with ergosterol, likely binding to it . This interaction may disrupt the integrity of the fungal cell membrane, leading to cell death . Additionally, the compound may inhibit DNA synthesis by inhibiting thymidylate synthase .
Biochemical Pathways
The compound’s interaction with ergosterol disrupts the normal functioning of the fungal cell membrane, affecting various biochemical pathways within the cell . The inhibition of thymidylate synthase can disrupt DNA synthesis, further affecting the cell’s ability to replicate and survive .
Result of Action
The binding of 2-chloro-N,N-diethyl-2-phenylacetamide to ergosterol and the potential inhibition of thymidylate synthase result in the disruption of the fungal cell membrane and inhibition of DNA synthesis . These actions lead to cell death, demonstrating the compound’s antifungal potential .
Biochemische Analyse
Biochemical Properties
2-chloro-N,N-diethyl-2-phenylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .
Cellular Effects
The effects of 2-chloro-N,N-diethyl-2-phenylacetamide on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, thereby affecting various cellular functions .
Molecular Mechanism
The molecular mechanism of 2-chloro-N,N-diethyl-2-phenylacetamide involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N,N-diethyl-2-phenylacetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular functions, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-chloro-N,N-diethyl-2-phenylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .
Metabolic Pathways
2-chloro-N,N-diethyl-2-phenylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through dealkylation and hydrolysis, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for understanding the compound’s overall biochemical activity and its impact on cellular functions .
Transport and Distribution
The transport and distribution of 2-chloro-N,N-diethyl-2-phenylacetamide within cells and tissues are critical for its biochemical activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution pattern influences the compound’s effectiveness and its interactions with cellular components .
Subcellular Localization
The subcellular localization of 2-chloro-N,N-diethyl-2-phenylacetamide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects .
Eigenschaften
IUPAC Name |
2-chloro-N,N-diethyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCSCGPEXJYFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407108 | |
| Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65117-31-9 | |
| Record name | α-Chloro-N,N-diethylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65117-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N,N-diethyl-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)





